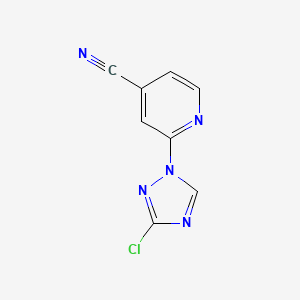

2-(3-Chlor-1H-1,2,4-triazol-1-yl)pyridin-4-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile” is a heterocyclic compound . It is part of the 1,2,4-triazole family, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies . For instance, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on these techniques .Chemical Reactions Analysis

1,2,4-Triazole derivatives have been used in various chemical reactions. For instance, they have been used as ligands for transition metals to create coordination complexes . They have also been used in the synthesis of mixed ligand coordination compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their structure. For instance, some compounds have been found to form two-dimensional or three-dimensional structures .Wissenschaftliche Forschungsanwendungen

Entwicklung von Antitumormitteln

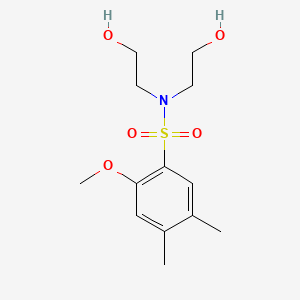

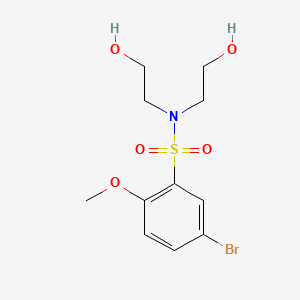

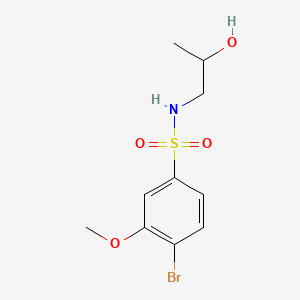

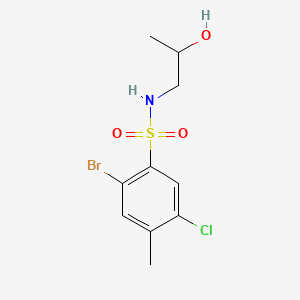

Die 1,2,4-Triazol-Derivate wurden umfassend auf ihr Potenzial als Antitumormittel untersucht. Die Fähigkeit, Wasserstoffbrückenbindungen mit verschiedenen Zielmolekülen auszubilden, verbessert die pharmakokinetischen und pharmakologischen Eigenschaften. Insbesondere Verbindungen mit dem 1,2,4-Triazolring haben eine vielversprechende zytotoxische Aktivität gegen Krebszelllinien wie MCF-7, Hela und A549 gezeigt. Molekular-Docking-Studien legen nahe, dass diese Verbindungen an das Aromatase-Enzym binden können, ein mögliches Ziel in der Krebstherapie {svg_1}.

Antibakterielle Wirkstoffentwicklung

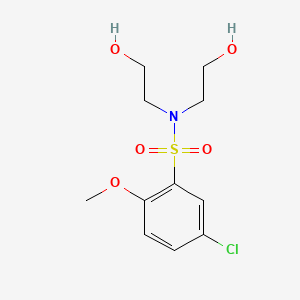

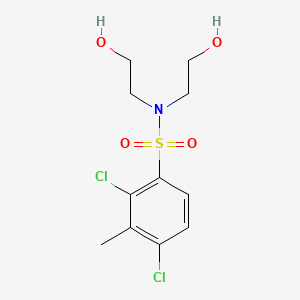

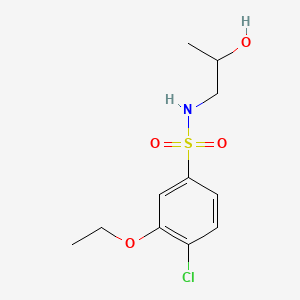

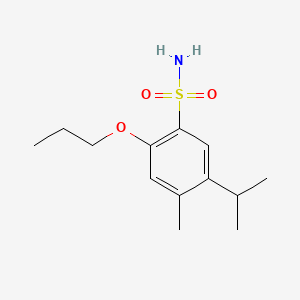

1,2,4-Triazol-Derivate sind auch im Kampf gegen bakteriellen Resistenzen von Bedeutung. Aufgrund ihrer multidirektionalen biologischen Aktivität wurden sie in verschiedene klinisch eingesetzte Medikamente integriert. Forschungen haben die signifikante antibakterielle Aktivität dieses heterocyclischen Kerns nachgewiesen, was ihn zu einem wertvollen Gerüst für die Entwicklung neuer antibakterieller Wirkstoffe zur Bekämpfung mikrobieller Resistenzen macht {svg_2}.

Induktion von Apoptose in Krebszellen

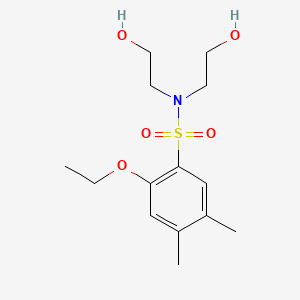

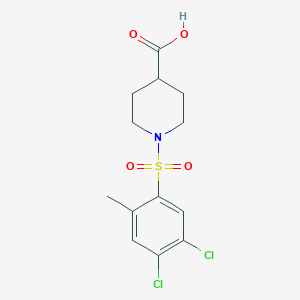

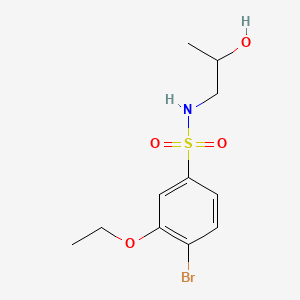

Einige 1,2,4-Triazol-Derivate wurden identifiziert, die Apoptose in Krebszellen wie BT-474-Zellen induzieren. Detaillierte biologische Studien, einschließlich Acridinorange/Ethidiumbromid-Färbeassays, haben gezeigt, dass diese Verbindungen die Koloniebildung in konzentrationsabhängiger Weise effektiv hemmen können, was ihr Potenzial als Therapeutika unterstreicht {svg_3}.

Synthese diverser struktureller Derivate

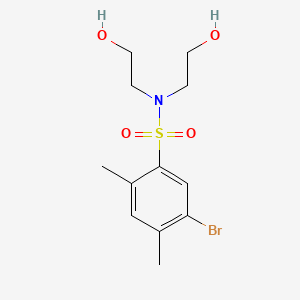

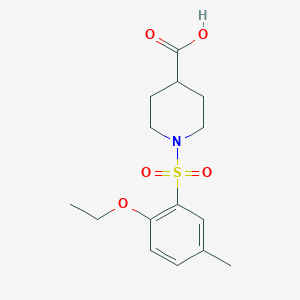

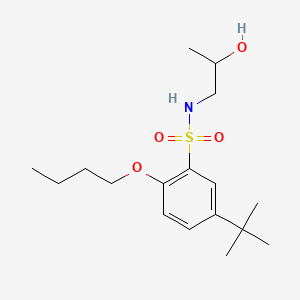

Der 1,2,4-Triazol-Kern ist vielseitig in der Synthese einer großen Bandbreite an strukturell unterschiedlichen Produkten. Diese Anpassungsfähigkeit ermöglicht die schnelle Synthese von regioselektiven N1-substituierten 3-Amino-1,2,4-Triazolen, die zur Herstellung von Verbindungen mit unterschiedlichen biologischen Aktivitäten und potenziellen Anwendungen in der medizinischen Chemie verwendet werden können {svg_4}.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-triazole scaffold are known to interact with a variety of biological receptors through hydrogen-bonding and dipole interactions .

Mode of Action

1,2,4-triazole derivatives are known to interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Biochemische Analyse

Biochemical Properties

2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . The interaction between 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile and aromatase involves the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of the enzyme’s activity. Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further highlighting its potential as a biochemical tool.

Cellular Effects

The effects of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound has been found to alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation.

Molecular Mechanism

The molecular mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile involves its interaction with various biomolecules at the molecular level. This compound exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation . For example, the binding of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile to aromatase results in the inhibition of estrogen biosynthesis, which can have therapeutic implications for hormone-dependent cancers . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . In vivo studies have demonstrated that this compound can have lasting effects on cellular metabolism and overall organismal health, depending on the duration and dosage of exposure.

Dosage Effects in Animal Models

The effects of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile vary with different dosages in animal models. At low doses, this compound has been found to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at certain dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. The study of these metabolic pathways provides insights into the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile can interact with intracellular proteins and accumulate in specific organelles . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile plays a crucial role in its activity and function . This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications may direct 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile to these compartments, where it can exert its effects on gene expression and cellular metabolism . Understanding the subcellular localization of this compound provides valuable insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(3-chloro-1,2,4-triazol-1-yl)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN5/c9-8-12-5-14(13-8)7-3-6(4-10)1-2-11-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDACTZFNALPNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N2C=NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.